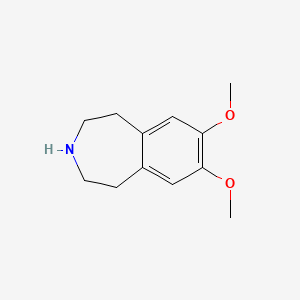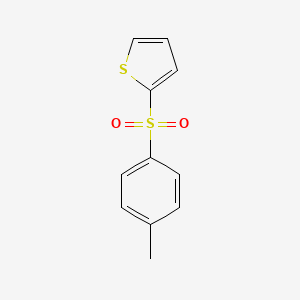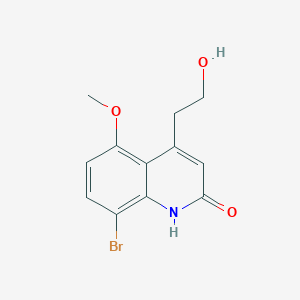
Benzene, p-di-p-toluyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzene, p-di-p-toluyl- is an organic compound with the molecular formula C22H18O2 It is a derivative of benzene, where two 4-methylbenzoyl groups are attached to the 1 and 4 positions of the central benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Benzene, p-di-p-toluyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, p-di-p-toluyl- may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzene, p-di-p-toluyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Benzene, p-di-p-toluyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, dyes, and other materials with specific properties.
作用機序
The mechanism of action of Benzene, p-di-p-toluyl- involves its interaction with molecular targets through its functional groups. The carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure also allows it to engage in π-π interactions with other aromatic systems, affecting its behavior in various environments .
類似化合物との比較
Similar Compounds
1,4-Bis(4-pyridylethynyl)benzene: Known for its unique aggregation-induced emission properties.
1,4-Bis(phenylethynyl)benzene: Used in liquid crystal compositions for display technologies.
1,4-Bis(benzimidazol-2-yl)benzene:
Uniqueness
Its ability to undergo various chemical transformations and its utility in different research fields highlight its versatility and importance in scientific studies .
特性
CAS番号 |
61565-13-7 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
[4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChIキー |
PATGGWXAIDKGEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8801405.png)
